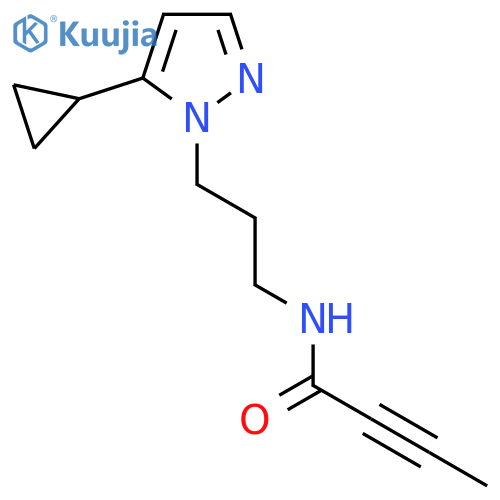

Cas no 2411304-56-6 (N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide)

2411304-56-6 structure

商品名:N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide 化学的及び物理的性質

名前と識別子

-

- N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide

- Z3952174659

- N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]but-2-ynamide

- N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide

-

- インチ: 1S/C13H17N3O/c1-2-4-13(17)14-8-3-10-16-12(7-9-15-16)11-5-6-11/h7,9,11H,3,5-6,8,10H2,1H3,(H,14,17)

- InChIKey: GMFZWOPNXJSNBD-UHFFFAOYSA-N

- ほほえんだ: O=C(C#CC)NCCCN1C(=CC=N1)C1CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 337

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.9

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26583347-0.05g |

N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]but-2-ynamide |

2411304-56-6 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

2411304-56-6 (N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 81216-14-0(7-bromohept-1-yne)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬